![molecular formula C17H11F3N2O2 B3241406 Quinolin-8-yl N-[3-(trifluoromethyl)phenyl]carbamate CAS No. 14628-11-6](/img/structure/B3241406.png)
Quinolin-8-yl N-[3-(trifluoromethyl)phenyl]carbamate
描述
Quinolin-8-yl N-[3-(trifluoromethyl)phenyl]carbamate, also known as TFPQC, is a chemical compound that has been extensively studied for its potential applications in scientific research. TFPQC is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for breaking down endocannabinoids in the body. This inhibition leads to an increase in endocannabinoid levels, which has been shown to have a variety of physiological effects.
作用机制
Quinolin-8-yl N-[3-(trifluoromethyl)phenyl]carbamate works by inhibiting the enzyme fatty acid amide hydrolase (FAAH), which is responsible for breaking down endocannabinoids in the body. This inhibition leads to an increase in endocannabinoid levels, which has been shown to have a variety of physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to increasing endocannabinoid levels in the body, this compound has been shown to have analgesic (pain-relieving) effects, as well as anxiolytic (anti-anxiety) and antidepressant effects. This compound has also been shown to have anti-inflammatory effects, which could have potential therapeutic applications in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of using Quinolin-8-yl N-[3-(trifluoromethyl)phenyl]carbamate in lab experiments is its potency as an inhibitor of FAAH. This allows for precise control over endocannabinoid levels in the body, which can be useful in studying the physiological effects of these compounds. However, this compound also has some limitations, including its relatively short half-life and potential off-target effects on other enzymes.
未来方向
There are many potential future directions for research on Quinolin-8-yl N-[3-(trifluoromethyl)phenyl]carbamate. One area of interest is in the development of more potent and selective inhibitors of FAAH, which could have even greater therapeutic potential. Another area of interest is in the study of the physiological effects of endocannabinoids and their potential therapeutic applications in a variety of diseases, including pain, anxiety, and depression. Finally, there is a need for further research into the potential off-target effects of this compound and other FAAH inhibitors, in order to better understand their safety and potential side effects.
Conclusion
This compound is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which has potential therapeutic applications in the treatment of pain, anxiety, and depression. This compound has been extensively studied for its effects on the endocannabinoid system, and has been shown to have a variety of physiological effects. While there are some limitations to its use in lab experiments, this compound has potential for further research and development in the future.
科学研究应用
Quinolin-8-yl N-[3-(trifluoromethyl)phenyl]carbamate has been extensively studied for its potential applications in scientific research. One of the main areas of interest is in the study of the endocannabinoid system, which is involved in a variety of physiological processes, including pain sensation, appetite regulation, and mood. This compound has been shown to increase endocannabinoid levels in the body, which has potential therapeutic applications in the treatment of pain, anxiety, and depression.
属性
IUPAC Name |
quinolin-8-yl N-[3-(trifluoromethyl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N2O2/c18-17(19,20)12-6-2-7-13(10-12)22-16(23)24-14-8-1-4-11-5-3-9-21-15(11)14/h1-10H,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNCZRSHUQASZJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OC(=O)NC3=CC=CC(=C3)C(F)(F)F)N=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14628-11-6 | |
| Record name | 8-QUINOLYL N-(3-(TRIFLUOROMETHYL)PHENYL)CARBAMATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



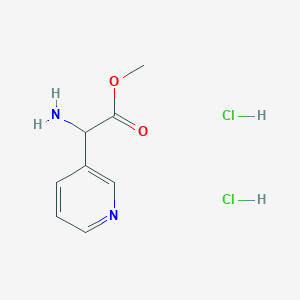


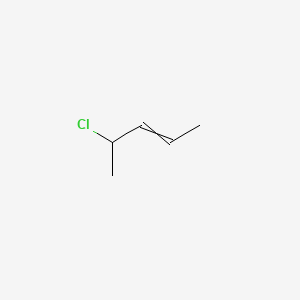
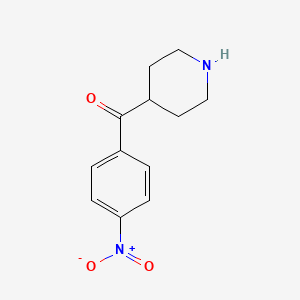


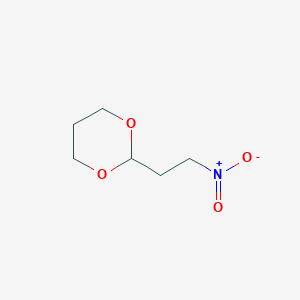
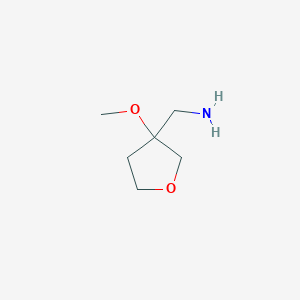
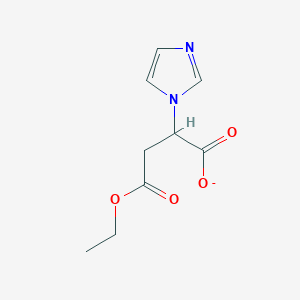
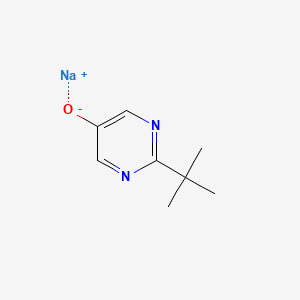

![tert-butyl (4aR,7aR)-2-benzamido-7a-isothiazol-5-yl-4,4a,5,7-tetrahydropyrrolo[3,4-d][1,3]thiazine-6-carboxylate](/img/structure/B3241419.png)
